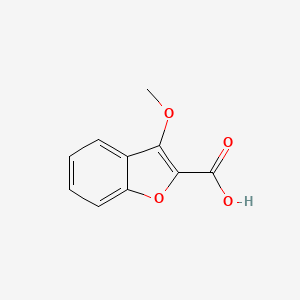

3-Methoxy-1-benzofuran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-8-6-4-2-3-5-7(6)14-9(8)10(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOCFIBSONGMJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20876224 | |

| Record name | 2-Benzofurancarboxylic acid, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104315-56-2 | |

| Record name | 2-Benzofurancarboxylic acid, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-1-benzofuran-2-carboxylic acid

Introduction: The Significance of 3-Methoxy-1-benzofuran-2-carboxylic acid in Modern Drug Discovery

This compound is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of a methoxy group at the 3-position and a carboxylic acid at the 2-position of the benzofuran ring system imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for rational drug design, formulation development, and predicting in vivo behavior. This document is structured to provide not only the fundamental data but also the underlying scientific principles and field-proven experimental methodologies for their determination.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical profile is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Structural and Molecular Data

The foundational properties of this compound are summarized in the table below. The molecular formula and weight are critical for all stoichiometric calculations, while identifiers such as the CAS number are essential for unambiguous identification in literature and databases.

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₁₀H₈O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 192.17 g/mol | --INVALID-LINK--[1] |

| CAS Number | 104315-56-2 | --INVALID-LINK--[1] |

| Predicted XlogP | 2.2 | --INVALID-LINK-- |

Synthesis and Spectroscopic Characterization

The synthesis of benzofuran-2-carboxylic acids can be achieved through various synthetic routes, often involving the Perkin rearrangement of 3-halocoumarins. --INVALID-LINK--[4] The specific synthesis of the 3-methoxy derivative would likely involve a multi-step process starting from appropriate precursors.

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system, a singlet for the methoxy group protons (typically in the range of 3.8-4.0 ppm), and a broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the carboxylic acid (typically downfield), the carbons of the aromatic ring, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

C-O stretching bands for the ether linkage of the methoxy group and the carboxylic acid.

-

Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 192.17. Predicted adducts under different ionization conditions are provided in the table below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.04953 |

| [M+Na]⁺ | 215.03147 |

| [M-H]⁻ | 191.03497 |

Data sourced from PubChemLite.

Solubility and Dissociation Constant (pKa): Critical Parameters for Drug Action

The aqueous solubility and pKa are pivotal properties that dictate a drug's absorption and distribution in the body.

Aqueous Solubility

Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it represents the pH at which 50% of the molecules are in their ionized (carboxylate) and non-ionized (carboxylic acid) forms. This is a critical parameter as it influences the compound's charge state in different physiological compartments, which in turn affects its membrane permeability and interaction with biological targets.

A predicted pKa for the structurally related 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid is approximately 3.04, and for the parent benzofuran-2-carboxylic acid, it is predicted to be around 3.12.--INVALID-LINK--[6], --INVALID-LINK--[3] This suggests that this compound is a relatively strong organic acid.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of drug development programs, the experimental determination of these physicochemical properties is essential. The following section outlines standardized protocols for these measurements.

Workflow for Physicochemical Property Determination

Caption: General workflow for the determination of physicochemical properties.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Methodology:

-

Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the solubility as a function of pH to generate a pH-solubility profile.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

Workflow for Spectroscopic Analysis

Caption: Workflow for comprehensive spectroscopic analysis.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. While some experimental data is not yet publicly available, the provided information on structurally related compounds, along with robust experimental protocols, offers a solid foundation for researchers in the field. The unique combination of a benzofuran core, a methoxy group, and a carboxylic acid moiety makes this compound a promising scaffold for the development of novel therapeutics. Further research to experimentally validate the predicted properties and to explore the biological activities of this compound is highly encouraged. The methodologies and data presented herein are intended to empower scientists and drug development professionals to advance their research with a greater understanding of this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]

- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid CAS#: 734546-74-8 [m.chemicalbook.com]

An In-Depth Technical Guide to the Spectral Analysis of 3-Methoxy-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 3-Methoxy-1-benzofuran-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely available, this document synthesizes predicted data with established spectroscopic principles to offer a robust interpretative framework. This approach, grounded in extensive experience with heterocyclic compounds, ensures a trustworthy and authoritative resource for researchers.

The structure of this guide is designed to logically flow from the foundational principles of each spectroscopic technique to a detailed, data-driven analysis of the target molecule. By understanding the "why" behind the data, researchers can more effectively apply these techniques to their own novel compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid heterocyclic core with key functional groups that produce distinct spectroscopic signatures. The benzofuran scaffold, the carboxylic acid moiety, and the methoxy group each contribute to the overall spectral fingerprint of the molecule. Understanding the interplay of these components is crucial for accurate structural elucidation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable proton of the carboxyl group is observed.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0-13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.[1] |

| ~7.2-7.8 | Multiplet | 4H | Ar-H | The four protons on the benzene ring of the benzofuran core will appear in the aromatic region. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the fused furan ring and the substituents. |

| ~3.9 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are shielded relative to aromatic protons and will appear as a sharp singlet as there are no adjacent protons to couple with.[1] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-175 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[2][3] |

| ~110-160 | Ar-C | The eight carbons of the benzofuran ring system will resonate in this range. Carbons attached to oxygen will be more deshielded. |

| ~55-65 | -OCH₃ | The carbon of the methoxy group is in a typical range for an sp³ hybridized carbon attached to an electronegative oxygen atom.[2][3] |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic system.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch | Carboxylic acid O-H |

| 1680-1710 | Strong, Sharp | C=O stretch | Carboxylic acid C=O |

| ~3030 | Medium | C-H stretch | Aromatic C-H |

| 1500-1600 | Medium | C=C stretch | Aromatic ring |

| 1210-1320 | Strong | C-O stretch | Carboxylic acid and ether C-O |

| ~1020 | Medium | =C-O-C stretch | Aryl ether |

The very broad O-H stretch is a hallmark of a carboxylic acid, arising from strong hydrogen bonding dimerization.[4][5] The C=O stretch is also a very prominent and reliable indicator of the carbonyl group.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a common method.

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is suitable. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₀H₈O₄, with a monoisotopic mass of 192.0423 Da.[6][7]

| m/z (Positive ESI) | Identity |

| 193.0495 | [M+H]⁺ |

| 215.0315 | [M+Na]⁺ |

| m/z (Negative ESI) | Identity |

| 191.0350 | [M-H]⁻ |

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ or [M-H]⁻ ions would provide further structural information. A plausible fragmentation pathway for the [M-H]⁻ ion is the loss of carbon dioxide (CO₂), a common fragmentation for deprotonated carboxylic acids.

Caption: Proposed fragmentation of the deprotonated molecule.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a powerful and complementary suite of tools for the unambiguous identification and structural elucidation of this compound. While this guide is based on predicted data and established spectroscopic principles, it provides a robust framework for interpreting experimental results. The characteristic signals in each spectrum, from the broad O-H stretch in the IR to the distinct chemical shifts in the NMR and the molecular ion peak in the mass spectrum, all converge to confirm the structure of this important heterocyclic compound. Researchers can apply the principles and expected data presented herein to confidently analyze this molecule and its derivatives in their own work.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. PubChemLite - this compound (C10H8O4) [pubchemlite.lcsb.uni.lu]

- 7. This compound | CymitQuimica [cymitquimica.com]

1H NMR and 13C NMR of 3-Methoxy-1-benzofuran-2-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Methoxy-1-benzofuran-2-carboxylic acid

Introduction: The Structural Elucidation of a Key Heterocycle

This compound is a heterocyclic compound belonging to the benzofuran class. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Accurate and unambiguous structural characterization is the bedrock of any chemical research, particularly in the pharmaceutical industry where molecular identity is directly linked to function and safety.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for elucidating the structure of organic molecules in solution.[4][5] This guide provides a detailed technical analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven rationale behind the spectral interpretation and the experimental choices that ensure data integrity.

Pillar 1: The Causality Behind the Experiment - Foundational NMR Principles

To accurately interpret the NMR spectra of our target molecule, we must first understand the core principles that govern the data we acquire.

-

¹H NMR Spectroscopy : This technique provides information about the hydrogen atoms (protons) in a molecule. Three key pieces of information are extracted:

-

Chemical Shift (δ) : Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms or groups (like oxygen) are "deshielded" and appear at a higher chemical shift (further downfield).[6][7]

-

Integration : The area under a signal is proportional to the number of protons it represents. This allows us to determine the relative ratio of protons in different environments.

-

Spin-Spin Splitting (Multiplicity) : This refers to the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet). The 'n+1 rule' dictates that a signal for a proton with 'n' non-equivalent neighboring protons will be split into 'n+1' peaks.[8] This reveals which protons are adjacent to one another in the molecular structure.

-

-

¹³C NMR Spectroscopy : This technique probes the carbon skeleton of a molecule.

-

Chemical Shift (δ) : The range of chemical shifts is much wider than in ¹H NMR (~0-220 ppm), making it less likely for signals to overlap.[9] The chemical shift of a carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.

-

Proton Decoupling : Standard ¹³C NMR spectra are acquired while irradiating all proton frequencies. This collapses the carbon-proton splitting, resulting in each unique carbon atom appearing as a single sharp line (singlet), which simplifies the spectrum.[9] Quaternary carbons (those with no attached protons) typically show weaker signals.

-

Pillar 2: A Self-Validating System - Experimental Protocol

The quality of interpretation is wholly dependent on the quality of the acquired data. The following protocol is designed to produce a high-fidelity spectrum that is internally consistent and reliable.

Step 1: Sample Preparation

-

Analyte Weighing : Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection & Rationale : Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality : DMSO-d₆ is the solvent of choice for this molecule for two critical reasons. First, its high polarity ensures complete dissolution of the carboxylic acid. Second, and more importantly, it forms hydrogen bonds with the acidic proton of the carboxylic acid, slowing down the rate of chemical exchange.[10][11] This often allows the -COOH proton to be observed as a distinct, albeit broad, signal, which would be lost in solvents like D₂O due to rapid exchange.[12]

-

-

Internal Standard : Add a minimal amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons and carbon produce a single sharp signal defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[4][13]

-

Transfer : Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

Step 2: NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton acquisition.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 2-5 seconds (to ensure full relaxation of protons for accurate integration).

-

-

¹³C NMR Acquisition:

-

Experiment: Standard 1D carbon with proton decoupling.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 1024-2048 scans (more scans are needed due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

Experimental Workflow Diagram

Caption: Experimental workflow from sample preparation to final spectral analysis.

Pillar 3: Authoritative Grounding - Spectral Analysis

The following analysis is based on established principles of NMR spectroscopy and comparison with data from structurally related benzofuran compounds.[13][14][15]

Molecular Structure for NMR Assignment

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum: Predicted Analysis

The proton spectrum is expected to show signals in three distinct regions: the downfield acidic proton, the aromatic region, and the upfield methoxy region.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Coupling (J) |

| -COOH | ~13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and subject to exchange, resulting in a broad signal.[12][16] Its position is highly dependent on concentration and temperature. |

| H-4 | ~7.8 - 7.9 | Doublet (d) | 1H | Located ortho to the electron-withdrawing furan oxygen and influenced by the C2-substituent. Coupled only to H-5 (J ≈ 8.0 Hz). |

| H-7 | ~7.6 - 7.7 | Doublet (d) | 1H | In a similar environment to H-4, ortho to the furan oxygen. Coupled only to H-6 (J ≈ 8.0 Hz). |

| H-6 | ~7.4 - 7.5 | Triplet (t) or ddd | 1H | Coupled to both H-5 and H-7. Expected to appear as a triplet or doublet of doublets due to similar coupling constants (J ≈ 7.5 - 8.0 Hz). |

| H-5 | ~7.3 - 7.4 | Triplet (t) or ddd | 1H | Coupled to both H-4 and H-6. Expected to appear as a triplet or doublet of doublets (J ≈ 7.5 - 8.0 Hz). |

| -OCH₃ | ~4.1 | Singlet (s) | 3H | These three protons are equivalent and have no adjacent proton neighbors, resulting in a sharp singlet. Its chemical shift is characteristic of a methoxy group attached to an sp² carbon. |

¹³C NMR Spectrum: Predicted Analysis

The proton-decoupled ¹³C spectrum will display 10 distinct signals, as all carbon atoms in the molecule are chemically non-equivalent.

| Signal Assignment | Predicted δ (ppm) | Rationale |

| -COOH | ~162 | The carbonyl carbon of a carboxylic acid attached to an sp² system. Its chemical shift is influenced by resonance.[12][14] |

| C-7a | ~155 | Quaternary carbon attached to the furan oxygen (O1), resulting in a strong deshielding effect.[17] |

| C-3 | ~148 | sp² carbon directly bonded to two oxygen atoms (the furan oxygen and the methoxy oxygen), causing significant deshielding. |

| C-3a | ~128 | Quaternary carbon at the fusion of the two rings. |

| C-5 | ~127 | Aromatic CH carbon. |

| C-6 | ~125 | Aromatic CH carbon. |

| C-4 | ~123 | Aromatic CH carbon. |

| C-2 | ~118 | Quaternary carbon bearing the carboxylic acid group. Its shift is influenced by both the adjacent furan oxygen and the carbonyl group. |

| C-7 | ~112 | Aromatic CH carbon, typically shifted upfield due to its position relative to the heteroatom in the benzofuran system.[14] |

| -OCH₃ | ~61 | The carbon of the methoxy group, characteristic for this functional group.[14] |

Conclusion: A Framework for Confidence

The detailed analysis of the ¹H and ¹³C NMR spectra provides a comprehensive and self-validating fingerprint for this compound. The predicted chemical shifts, multiplicities, and integrations are based on fundamental principles and data from analogous structures. By following the prescribed experimental protocol, a researcher can reliably obtain high-quality data. The subsequent interpretation, guided by the principles outlined herein, allows for the unambiguous confirmation of the molecular structure, an essential step in any research or development pipeline involving this compound. For further confirmation, advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to definitively map out the proton-proton and proton-carbon correlations.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. emerypharma.com [emerypharma.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. thieme-connect.de [thieme-connect.de]

- 12. myneni.princeton.edu [myneni.princeton.edu]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]

Infrared spectroscopy of 3-Methoxy-1-benzofuran-2-carboxylic acid

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methoxy-1-benzofuran-2-carboxylic acid

Introduction

This compound is a heterocyclic compound featuring a benzofuran core, a fused bicyclic structure composed of a benzene ring and a furan ring. The molecule is further functionalized with a carboxylic acid group at the 2-position and a methoxy group at the 3-position. This substitution pattern makes it a subject of interest in synthetic chemistry and drug development, where the benzofuran scaffold is a common pharmacophore.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its chemical bonds. Each functional group possesses a unique set of vibrational frequencies, producing a characteristic "fingerprint" in the IR spectrum. This guide provides a detailed examination of the infrared spectroscopic profile of this compound, from experimental methodology to in-depth spectral interpretation, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Key Vibrational Moieties

To effectively interpret the infrared spectrum, one must first understand the molecular architecture and identify the functional groups that will give rise to characteristic absorption bands. The structure of this compound contains three primary components, each with distinct vibrational modes.

An In-Depth Technical Guide to the Predicted Physicochemical Properties of 3-Methoxy-1-benzofuran-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among these, the acid dissociation constant (pKa) and the partition coefficient (logP) are paramount, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical analysis of the predicted pKa and logP values for 3-Methoxy-1-benzofuran-2-carboxylic acid, a molecule of interest within medicinal chemistry. By integrating computational predictions with established experimental methodologies, we aim to furnish researchers with the foundational knowledge required to strategically advance drug development programs centered on this and similar chemical scaffolds.

The Pivotal Role of pKa and logP in Drug Discovery

In the intricate process of drug development, understanding a molecule's behavior in a biological system is critical. The ionization state (governed by pKa) and lipophilicity (measured by logP) are two of the most significant determinants of a compound's pharmacokinetic and pharmacodynamic properties.

-

pKa : This value indicates the strength of an acid or base and dictates the extent of ionization at a given pH.[1] Since the pH varies dramatically throughout the body (e.g., from ~1.5-3.5 in the stomach to ~7.4 in the blood), the pKa of a drug will determine whether it exists in a charged (ionized) or uncharged (non-ionized) state.[2] This is crucial because only the neutral, non-ionized form of a drug can efficiently diffuse across lipid cell membranes, a key step in oral absorption and distribution to target tissues.[2]

-

logP : The n-octanol/water partition coefficient is the definitive measure of a molecule's lipophilicity, or its "greasiness."[3] It quantifies the preference of a compound for a lipid-like environment (n-octanol) versus an aqueous one (water). This property is a cornerstone of predictive models like Lipinski's "Rule of Five," which correlates logP with oral bioavailability.[4] An optimal logP value (typically between 1 and 3 for many oral drugs) ensures sufficient aqueous solubility for formulation and dissolution, as well as adequate lipophilicity to permeate biological membranes.[3][4]

Therefore, the accurate prediction and eventual experimental determination of pKa and logP are not merely academic exercises; they are essential, cost-saving steps in the early stages of drug discovery, enabling the selection and optimization of candidates with favorable ADME profiles.

Computational Prediction of Physicochemical Properties

Advances in computational chemistry have equipped scientists with powerful tools to predict molecular properties in silico, long before a compound is synthesized. These methods offer rapid, high-throughput screening of virtual libraries, prioritizing resources for the most promising candidates.

Methodologies for In Silico Prediction

-

pKa Prediction : Computational pKa prediction can be approached through several paradigms. Empirical methods utilize large databases of experimentally determined pKa values to derive predictive models based on structural fragments and functional groups.[5] More rigorous, physics-based approaches employ quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), to compute the free energy difference between the protonated and deprotonated states of a molecule, from which the pKa can be derived.[6] Hybrid methods that combine QM calculations with machine learning are also gaining prominence for their balance of accuracy and speed.[1]

-

logP Prediction : The most common methods for logP prediction are fragment-based. These algorithms deconstruct a molecule into its constituent atoms or functional groups, sum the known hydrophobicity contributions of each fragment, and apply correction factors to account for intramolecular interactions.[7] Other approaches include property-based methods that correlate logP with other molecular descriptors and physics-based methods that calculate the transfer free energy between water and n-octanol phases.[3]

Predicted Values for this compound

Based on established computational algorithms, the key physicochemical properties for this compound have been predicted.

| Property | Predicted Value | Prediction Method / Source |

| logP | 2.2 | XlogP[8] |

| pKa | ~3.0 - 4.5 (Estimated) | Based on similar structures and functional group analysis[2][9] |

-

Analysis of Predicted logP : The predicted logP value of 2.2 falls squarely within the "drug-like" range.[8] This suggests a favorable balance between hydrophilicity (for solubility in physiological fluids) and lipophilicity (for membrane permeation), indicating a high potential for good oral absorption and systemic distribution.

This predicted pKa implies that at the acidic pH of the stomach, a significant portion of the compound will be in its neutral, absorbable form. Upon entering the higher pH of the small intestine and bloodstream (pH ~7.4), it will be almost entirely ionized, which will enhance its solubility in aqueous environments.

Visualization of Computational Workflow

The general process for predicting these crucial parameters using computational tools is outlined below.

Caption: Workflow for in silico prediction of pKa and logP.

Experimental Protocols for Physicochemical Profiling

While computational predictions are invaluable for initial screening, they must be validated through rigorous experimental measurement. The following sections detail standard, self-validating protocols for the determination of pKa and logP.

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of an ionizable compound. It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Principle: The pKa is the pH at which the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms of the molecule are equal. This corresponds to the midpoint of the titration curve (pH vs. volume of titrant).

Detailed Protocol:

-

Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized, CO2-free water to a final volume of 50 mL. The final concentration should be around 1-2 mM.

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

-

Titration:

-

Place the solution in a temperature-controlled beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or automated titrator.

-

Begin the titration by adding small, precise increments of the titrant (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

-

Continue the titration well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the steepest part of the 'S' shape). This can be found by calculating the first derivative of the curve (dpH/dV).

-

The pKa is the pH value at the half-equivalence point (i.e., the pH at exactly half the volume of titrant required to reach the equivalence point).

-

Experimental logP Determination: Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partitioning equilibrium.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated from the ratio of these concentrations.

Detailed Protocol:

-

Preparation:

-

Prepare mutually saturated solvents by shaking equal volumes of n-octanol and pH-buffered water (typically a phosphate buffer at pH 7.4 to ensure the carboxylic acid is in its ionized, more water-soluble form for accurate logD measurement, which relates to logP) in a separatory funnel for 24 hours. Allow the phases to separate completely.

-

-

Partitioning:

-

Accurately prepare a stock solution of this compound in the n-octanol-saturated water phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).

-

In a clean, sealable glass vessel, combine a precise volume of the aqueous stock solution with a precise volume of the water-saturated n-octanol. The volume ratio can be adjusted depending on the expected logP.

-

Seal the vessel and shake it vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (this can range from minutes to hours and should be determined empirically).

-

-

Phase Separation and Analysis:

-

Centrifuge the vessel to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the n-octanol phase and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logP is the base-10 logarithm of P: logP = log10(P)

-

Visualization of Experimental Workflow

Caption: Workflow for experimental determination of pKa and logP.

Conclusion and Strategic Outlook

The in silico analysis of this compound predicts a logP of 2.2 and a pKa in the acidic range of approximately 3.0-4.5. These values are highly encouraging from a drug development perspective, suggesting the molecule possesses a favorable physicochemical profile for oral bioavailability. The predicted logP indicates a good balance of properties for membrane permeability and aqueous solubility, while the predicted pKa ensures that the molecule will be in its absorbable, neutral form in the stomach and its soluble, ionized form in the intestines and circulation.

As a Senior Application Scientist, my recommendation is to prioritize the synthesis and subsequent experimental validation of these key parameters. The protocols outlined in this guide provide a robust framework for obtaining accurate, reliable data. Confirming these predictions experimentally will provide the solid, trustworthy foundation needed to make informed decisions and confidently advance this promising scaffold through the drug discovery pipeline.

References

- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C10H8O4) [pubchemlite.lcsb.uni.lu]

- 9. 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid CAS#: 734546-74-8 [m.chemicalbook.com]

A Technical Guide to the Natural Occurrence of Methoxy Benzofuran Carboxylic Acids: From Biosynthesis to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxy benzofuran carboxylic acids represent a structurally significant class of heterocyclic compounds ubiquitously found in nature, particularly in higher plants and fungi.[1][2] These molecules, characterized by a core benzofuran scaffold functionalized with methoxy and carboxylic acid groups, are products of complex biosynthetic pathways originating from primary metabolism. Their profound pharmacological significance stems from a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects against various cancer cell lines.[1][3] This technical guide provides an in-depth exploration of the natural occurrence of methoxy benzofuran carboxylic acids, detailing their biosynthetic origins, protocols for their isolation and characterization from natural sources, and a comprehensive overview of their documented biological activities. This document serves as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a major class of biologically active heterocyclic compounds that have long captured the attention of medicinal chemists and pharmacologists.[4] The benzofuran nucleus is a core structural motif in thousands of natural products and synthetic compounds, conferring a broad spectrum of therapeutic properties.[1][5] Naturally occurring benzofurans are widely distributed in the plant kingdom, found in families such as Asteraceae, Moraceae, and Rutaceae, as well as in various fungal species.[1][6]

The addition of methoxy (–OCH₃) and carboxylic acid (–COOH) functionalities to the benzofuran ring system significantly influences the molecule's physicochemical properties, such as polarity, solubility, and receptor-binding capabilities. These modifications often enhance or modulate the compound's biological activity. This guide focuses specifically on this subclass, exploring the intricate journey from their biogenesis within organisms to their potential applications as therapeutic agents.

Biosynthesis of Methoxy Benzofuran Carboxylic Acids

The biosynthesis of methoxy benzofuran carboxylic acids is not defined by a single, linear pathway but is rather a network involving precursors from primary metabolism, primarily the shikimate pathway.[7][8][9] This pathway is responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants, fungi, and bacteria.[8][9]

Causality of the Pathway: The core aromatic ring of the benzofuran structure is typically derived from phenylalanine, which originates from the shikimate pathway.[10] Subsequent enzymatic reactions, including hydroxylation, methylation, and cyclization, construct the final heterocyclic system. The carboxylic acid and methoxy groups are generally incorporated through tailoring reactions on the benzofuran scaffold or its immediate precursors.

A generalized biosynthetic route can be conceptualized as follows:

-

Shikimate Pathway: The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through several enzymatic steps to yield chorismate, a key branch-point intermediate.[9]

-

Formation of Phenylalanine: Chorismate is converted to phenylalanine.

-

Formation of Benzoic Acid Precursors: Phenylalanine is then catabolized to form benzoic acid or its hydroxylated derivatives, which serve as the foundational C6-C1 unit.

-

Assembly and Cyclization: The benzofuran ring is often assembled from a phenolic precursor (like a 4-hydroxyacetophenone) and an isoprenoid unit (derived from the deoxyxylulose phosphate pathway), followed by intramolecular cyclization to form the furan ring.[10]

-

Tailoring Reactions: Once the core benzofuran structure is formed, a series of tailoring enzymes (e.g., methyltransferases, oxidases) install the methoxy and carboxylic acid groups at specific positions on the aromatic ring, leading to the diverse array of naturally occurring derivatives.

Natural Sources and Isolation

Methoxy benzofuran carboxylic acids have been isolated from a variety of natural sources. Notable examples include antimicrobial compounds from conifers like Pinus strobes and antifungal agents from medicinal fungi such as Ganoderma lingzhi.[7] The isolation of these compounds from complex natural matrices is a meticulous process requiring multiple chromatographic steps.

Experimental Protocol: General Isolation and Purification Workflow

This protocol provides a self-validating system for the isolation of methoxy benzofuran carboxylic acids from a dried plant or fungal matrix. The causality behind each step is explained to ensure methodological clarity.

Step 1: Material Preparation and Extraction

-

Objective: To efficiently extract a broad range of secondary metabolites, including the target compounds, from the source material.

-

Procedure:

-

Obtain dried, powdered source material (e.g., 500 g). Grinding increases the surface area, maximizing solvent penetration.

-

Perform sequential solvent extraction, starting with a non-polar solvent and moving to a more polar one. Macerate the powder in n-hexane for 48 hours to remove lipids and non-polar compounds.

-

Filter the mixture and air-dry the plant residue (the marc).

-

Submerge the marc in ethyl acetate for 48 hours with occasional agitation. Ethyl acetate is a solvent of intermediate polarity, effective at extracting benzofuran derivatives.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to yield the crude ethyl acetate extract.

-

Step 2: Liquid-Liquid Partitioning

-

Objective: To separate compounds based on their differential solubility in immiscible liquids, thereby enriching the fraction containing the target carboxylic acids.

-

Procedure:

-

Dissolve the crude ethyl acetate extract in a 90:10 methanol/water mixture.

-

Perform liquid-liquid partitioning against n-hexane in a separatory funnel to further remove non-polar impurities. Discard the upper hexane layer.

-

Adjust the polarity of the aqueous methanol layer and partition against dichloromethane (DCM). The target compounds are expected to partition into the DCM phase.

-

Collect the DCM phase and evaporate the solvent to yield an enriched fraction.

-

Step 3: Column Chromatography

-

Objective: To perform a bulk separation of the enriched fraction based on polarity.

-

Procedure:

-

Pack a glass column with silica gel 60, using n-hexane as the slurry solvent.

-

Adsorb the enriched DCM fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15... 0:100 n-hexane:ethyl acetate). The choice of a gradient system allows for the separation of compounds with a wide range of polarities.

-

Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase. Combine fractions with similar TLC profiles.

-

Step 4: Preparative HPLC Purification

-

Objective: To achieve high-resolution purification of the target compound(s) from the semi-purified fractions.

-

Procedure:

-

Subject the combined, semi-pure fractions containing the compound of interest to preparative High-Performance Liquid Chromatography (HPLC).

-

Use a C18 reverse-phase column with a gradient elution of methanol and water (often with 0.1% formic acid to ensure the carboxylic acids remain protonated).

-

Monitor the elution profile with a UV detector at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm).

-

Collect the peak corresponding to the pure compound.

-

Step 5: Structural Elucidation (Self-Validation)

-

Objective: To confirm the identity and structure of the isolated compound.

-

Procedure:

Biological Activities of Methoxy Benzofuran Carboxylic Acids

Benzofuran derivatives are renowned for their diverse pharmacological activities.[3] The presence of methoxy and carboxylic acid groups often plays a crucial role in their mechanism of action, influencing interactions with biological targets. Research has highlighted significant potential in several therapeutic areas.[1]

-

Antimicrobial and Antifungal Activity: Several naturally occurring methoxy benzofuran carboxylic acids have demonstrated potent activity against pathogenic microbes. For example, (S)-5,7-dichloro-6-methoxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid, isolated from Pinus strobes, has shown antimicrobial properties.[7] Compounds isolated from the medicinal fungus Ganoderma lingzhi have also exhibited antifungal activity.[7]

-

Anticancer and Cytotoxic Activity: The benzofuran scaffold is present in numerous compounds with anticancer properties.[3][8] Methoxy-substituted derivatives have been shown to be cytotoxic to various human cancer cell lines, including those of the lung, colon, and breast.[6][11] The mechanism often involves the inhibition of key cellular processes or the induction of apoptosis.

-

Anti-inflammatory Activity: Certain benzofuran derivatives exhibit anti-inflammatory effects, which are critical for managing a variety of diseases.[3]

The table below summarizes the biological activities of selected naturally occurring methoxy benzofuran carboxylic acids and related derivatives.

| Compound Name | Natural Source | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| (S)-5,7-dichloro-6-methoxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid | Pinus strobes | Antimicrobial | Not specified | [7] |

| 5-hydroxy-5'-((R)-1-hydroxypropan-2-yl)-3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane]-2'-carboxylic acid | Ganoderma lingzhi | Antifungal | Not specified | [7] |

| Schizopeltic acid (a dimethoxy-dicarboxylic acid derivative) | Lichen | Not specified | Not specified | [11] |

| 4-methoxybenzofuran-5-carboxamide (related structure) | Tephrosia purpurea | Anti-allergic | Not specified | [7] |

Conclusion and Future Perspectives

Methoxy benzofuran carboxylic acids are a compelling class of natural products with significant, yet underexplored, therapeutic potential. Their widespread occurrence in plants and fungi suggests they play important ecological roles and offers a rich source for new drug leads. While their antimicrobial and anticancer activities are the most studied, future research should aim to elucidate their precise mechanisms of action and explore other pharmacological possibilities, such as neuroprotective or antiviral effects.

Advances in biosynthetic engineering could enable the sustainable production of these complex molecules, overcoming the challenges of low yields from natural extraction. Furthermore, the synthesis of novel analogues based on these natural scaffolds will be crucial for developing structure-activity relationships (SAR) and optimizing their potency and selectivity for specific biological targets. The continued exploration of this chemical space is a promising frontier in the fields of natural product chemistry and drug development.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ijsdr.org [ijsdr.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 9. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational In-Depth Guide to 3-Methoxy-1-benzofuran-2-carboxylic acid for Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold

Benzofuran derivatives represent a cornerstone in medicinal chemistry, with a vast number of natural and synthetic analogues exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The inherent versatility of the benzofuran nucleus makes it a "privileged scaffold" for the design of novel therapeutic agents. This guide focuses on a specific, promising derivative: 3-Methoxy-1-benzofuran-2-carboxylic acid. Its unique electronic and structural features, conferred by the methoxy and carboxylic acid functionalities, warrant a detailed investigation into its potential as a drug candidate.

This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound. We will delve into the rationale behind selecting appropriate computational methodologies, from quantum mechanical calculations to molecular simulations, to predict its physicochemical properties, biological activities, and interaction with macromolecular targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in-silico techniques to accelerate the discovery and optimization of novel benzofuran-based therapeutics.

Part 1: Quantum Mechanical Characterization using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method that allows for the accurate prediction of the electronic structure and properties of molecules. By calculating the electron density, we can derive a wealth of information about a molecule's geometry, stability, reactivity, and spectroscopic signatures.

The Rationale for Method Selection: B3LYP Functional and 6-311++G(d,p) Basis Set

The choice of a DFT functional and basis set is paramount for obtaining reliable results. For organic molecules like this compound, a careful consideration of the electronic nature of the system is necessary.

-

Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : The B3LYP hybrid functional is a workhorse in computational chemistry and has consistently demonstrated a good balance of accuracy and computational efficiency for a wide range of organic molecules, including aromatic carboxylic acids.[3][4] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of conjugated systems like the benzofuran ring. This makes it well-suited for predicting properties such as molecular orbital energies and electronic transitions.

-

Basis Set Selection: 6-311++G(d,p) : The 6-311++G(d,p) basis set is a triple-zeta split-valence basis set that offers a high degree of flexibility for describing the electron distribution. Let's break down its components to understand its suitability:

-

6-311G : This indicates a triple-zeta valence description, meaning that each valence atomic orbital is represented by three basis functions. This provides a more accurate description of the electron density compared to smaller basis sets.

-

++G : The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing species with electron density far from the nucleus, such as anions (the carboxylate form of our molecule) and systems with non-covalent interactions.[5][6]

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals, which is critical for describing chemical bonds and intermolecular interactions accurately.[5][6]

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and reliable level of theory for investigating the properties of this compound.

Predicted Physicochemical and Electronic Properties

The following table summarizes the key physicochemical and electronic properties of this compound that can be calculated using the B3LYP/6-311++G(d,p) level of theory.

| Property | Description | Predicted Significance |

| Optimized Geometry | The lowest energy 3D structure of the molecule, including bond lengths and angles. | Provides insights into the molecule's shape and potential for steric interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar environments. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting intermolecular interactions. |

| Vibrational Frequencies | Predicted infrared (IR) and Raman spectra. | Can be compared with experimental spectra to confirm the structure and identify characteristic functional group vibrations. |

| Natural Bond Orbital (NBO) Analysis | A method to analyze the electron density in terms of localized bonds and lone pairs. | Provides insights into hyperconjugative interactions and charge delocalization, which contribute to molecular stability. |

Experimental Protocol: DFT Calculation Workflow

The following is a step-by-step protocol for performing DFT calculations on this compound using a computational chemistry software package like Gaussian.

-

Molecule Building : Construct the 3D structure of this compound using a molecular editor.

-

Geometry Optimization : Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set. This will find the minimum energy conformation of the molecule.

-

Frequency Calculation : Following the optimization, perform a frequency calculation at the same level of theory. This will confirm that the optimized structure is a true minimum (no imaginary frequencies) and will provide the predicted vibrational spectra.

-

Property Calculations : From the optimized structure, calculate the desired electronic properties, such as the dipole moment, HOMO-LUMO energies, and generate the MEP map.

-

NBO Analysis : Perform an NBO analysis on the optimized wavefunction to investigate bonding and charge distribution.

Caption: Workflow for DFT calculations on this compound.

Part 2: In-Silico Screening for Biological Activity: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is invaluable in drug discovery for identifying potential drug targets and for virtual screening of compound libraries.

Identifying Potential Protein Targets

Based on the known biological activities of benzofuran derivatives, we can select relevant protein targets for molecular docking studies of this compound.

-

Antimicrobial Targets :

-

DNA Gyrase : A type II topoisomerase essential for bacterial DNA replication. Inhibition of DNA gyrase leads to bacterial cell death. Several benzofuran derivatives have been identified as inhibitors of this enzyme.[2]

-

Dihydrofolate Reductase (DHFR) : An enzyme involved in the synthesis of tetrahydrofolate, a crucial cofactor in the biosynthesis of nucleotides and amino acids. DHFR is a well-established target for antibacterial and anticancer drugs.

-

-

Anticancer Targets :

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7]

-

Epidermal Growth Factor Receptor (EGFR) : A transmembrane protein that plays a critical role in cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers.[7]

-

Tubulin : The protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Tubulin inhibitors disrupt cell division and are effective anticancer agents.

-

Molecular Docking Protocol

The following protocol outlines the steps for performing molecular docking using a widely used software like AutoDock Vina.

-

Ligand Preparation :

-

Generate the 3D structure of this compound.

-

Assign partial charges and define rotatable bonds.

-

Save the ligand in the appropriate format (e.g., PDBQT).

-

-

Receptor Preparation :

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges.

-

Define the binding site (grid box) around the active site of the protein.

-

Save the receptor in the appropriate format (e.g., PDBQT).

-

-

Docking Simulation :

-

Run the docking simulation using AutoDock Vina, which will explore different conformations and orientations of the ligand within the defined binding site.

-

The program will generate a set of docked poses ranked by their binding affinity (in kcal/mol).

-

-

Analysis of Results :

-

Visualize the docked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

-

A lower binding energy indicates a more favorable binding interaction.

-

Caption: Workflow for molecular docking studies.

Part 3: Simulating the Dynamics of Interaction: Molecular Dynamics (MD)

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, allowing us to observe the behavior of the complex over time. MD simulations can provide valuable insights into the stability of the binding pose, the role of solvent, and the conformational changes that may occur upon ligand binding.

Rationale for MD Simulations

MD simulations are crucial for:

-

Assessing Binding Stability : To determine if the binding pose predicted by docking is stable over a nanosecond timescale.

-

Understanding Conformational Changes : To observe how the protein and ligand adapt to each other upon binding.

-

Calculating Binding Free Energy : To obtain a more accurate estimation of the binding affinity by considering entropic and solvent effects.

Molecular Dynamics Simulation Protocol

A typical MD simulation workflow for a protein-ligand complex is as follows:

-

System Preparation :

-

Start with the best-docked pose of the this compound-protein complex.

-

Solvate the complex in a box of water molecules.

-

Add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Minimization :

-

Perform an energy minimization of the entire system to remove any steric clashes.

-

-

Equilibration :

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant temperature and pressure. This allows the system to reach a stable state.

-

-

Production Run :

-

Run the MD simulation for a desired length of time (e.g., 100 ns). During this production run, the trajectory of all atoms in the system is saved at regular intervals.

-

-

Trajectory Analysis :

-

Analyze the saved trajectory to calculate various properties, such as:

-

Root Mean Square Deviation (RMSD) : To assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.

-

Hydrogen Bond Analysis : To monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.

-

Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA) : To estimate the binding affinity.

-

-

Caption: Workflow for molecular dynamics simulations of the ligand-protein complex.

Conclusion: A Roadmap for Virtual Drug Discovery

This in-depth technical guide has outlined a comprehensive computational workflow for the theoretical investigation of this compound. By employing a synergistic approach of DFT, molecular docking, and molecular dynamics simulations, researchers can gain profound insights into the physicochemical properties, potential biological targets, and dynamic interactions of this promising molecule. The protocols and rationale presented herein provide a self-validating system for the in-silico evaluation of drug candidates, ultimately accelerating the path towards the development of novel and effective therapeutics based on the versatile benzofuran scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

X-ray crystal structure of 3-Methoxy-1-benzofuran-2-carboxylic acid derivatives

An In-Depth Technical Guide to the X-ray Crystal Structure of 3-Methoxy-1-benzofuran-2-carboxylic Acid Derivatives for Researchers and Drug Development Professionals

Foreword: Elucidating Molecular Architecture for Therapeutic Innovation

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. For the promising class of this compound derivatives, which exhibit a wide range of biological activities including antimicrobial and anticancer properties, this understanding is the key to unlocking their full therapeutic potential. X-ray crystallography stands as the definitive method for determining atomic and molecular structure, providing invaluable insights into the stereochemistry, conformational flexibility, and intermolecular interactions that govern a compound's biological function.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices in X-ray crystallography. By integrating foundational principles with practical, field-proven insights, this document aims to empower researchers to confidently navigate the process of structure determination for this important class of compounds.

I. The Cornerstone of Structural Analysis: Growing High-Quality Crystals

The journey to an X-ray crystal structure begins with the often-challenging yet critical step of crystallization. The quality of the resulting crystal directly dictates the quality of the diffraction data and, ultimately, the resolution and accuracy of the final structure. For small organic molecules like this compound derivatives, several techniques can be employed to induce crystallization from a supersaturated solution.

Common Crystallization Techniques: A Comparative Overview

The choice of crystallization method is often empirical, and several techniques may need to be screened to find the optimal conditions. The fundamental principle behind each method is to slowly bring a solution to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystalline lattice.

-

Slow Evaporation: This is one of the most straightforward methods for crystallizing organic compounds. A solution of the compound is prepared in a suitable solvent and left undisturbed in a partially covered vial, allowing the solvent to evaporate slowly. The gradual increase in concentration leads to supersaturation and crystal growth. The choice of solvent is crucial as it can influence the crystal habit and even be incorporated into the crystal lattice.

-

Vapor Diffusion: This technique is particularly effective for small quantities of material and allows for a more controlled approach to supersaturation. The compound is dissolved in a small amount of a primary solvent and placed in a smaller, open container. This is then sealed within a larger vessel containing a precipitant, a solvent in which the compound is less soluble but which is miscible with the primary solvent. Vapor from the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Solvent Layering: In this method, a solution of the compound is carefully overlaid with a less dense, miscible solvent in which the compound is insoluble. Diffusion at the interface between the two solvents creates a localized region of supersaturation, promoting crystal growth. A third solvent can be used as a buffer to slow the diffusion rate.

Experimental Protocol: Crystallization by Vapor Diffusion

The following is a generalized, step-by-step protocol for the crystallization of a this compound derivative using the vapor diffusion method.

-

Preparation of the Compound Solution: Dissolve 1-5 mg of the purified this compound derivative in a minimal amount (e.g., 0.5 mL) of a suitable solvent (e.g., ethyl acetate, acetone) in a small, open vial.

-

Preparation of the Reservoir: In a larger vial or beaker, add a larger volume (e.g., 2-5 mL) of a precipitant (e.g., hexane, petroleum ether).

-

Assembly of the Crystallization Chamber: Carefully place the small vial containing the compound solution inside the larger vial with the precipitant, ensuring the two liquids do not mix.

-

Sealing and Incubation: Seal the larger vial tightly with a cap or parafilm and leave it undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).

-

Monitoring and Harvesting: Monitor the setup periodically for the formation of crystals. Once suitable crystals have formed, carefully harvest them using a mounted loop.

II. From Crystal to Data: The X-ray Diffraction Experiment

With a suitable single crystal in hand, the next stage is to collect the X-ray diffraction data. This process involves irradiating the crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.

The Principles of X-ray Diffraction